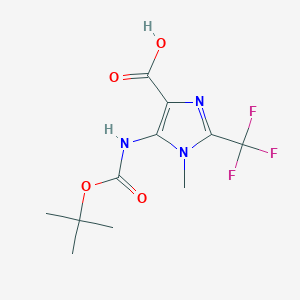

5-(Tert-butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid

Description

Chemical Structure and Properties The compound 5-(tert-butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid (CAS: 2250242-94-3) is an imidazole derivative with the molecular formula C₁₂H₁₅F₃N₃O₄ and a molecular weight of 322.26 g/mol (calculated). Key structural features include:

- A tert-butoxycarbonyl (Boc) -protected amino group at position 5, enhancing stability during synthetic processes.

- A trifluoromethyl (-CF₃) group at position 2, contributing to electron-withdrawing effects and metabolic resistance.

- A methyl group at position 1 and a carboxylic acid at position 4, influencing solubility and reactivity .

Applications

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs, owing to its trifluoromethyl and carboxylic acid moieties.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O4/c1-10(2,3)21-9(20)16-6-5(7(18)19)15-8(17(6)4)11(12,13)14/h1-4H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJHATOMRHAIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(N1C)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Tert-butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid (commonly referred to as Boc-Imidazole) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, a trifluoromethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C₁₃H₁₄F₃N₃O₄, with a molecular weight of approximately 319.26 g/mol.

Structural Formula

Antitumor Activity

Recent studies have indicated that compounds similar to Boc-Imidazole exhibit significant antitumor properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of imidazole derivatives in targeting specific cancer pathways, suggesting that Boc-Imidazole could possess similar properties due to its structural characteristics .

Enzyme Inhibition

Boc-Imidazole has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with phosphatases and kinases involved in cancer progression. Inhibitory assays have demonstrated that imidazole derivatives can modulate enzyme activities, which may contribute to their therapeutic effects .

Immunomodulatory Effects

Immunomodulation is another area where Boc-Imidazole shows promise. Compounds with imidazole moieties have been reported to enhance immune responses against tumors. This property is particularly relevant in developing immunotherapeutic agents .

Data Table: Biological Activities of Boc-Imidazole Derivatives

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis, inhibits cell growth | , |

| Enzyme inhibition | Modulates phosphatase activity | , |

| Immunomodulation | Enhances immune response | , |

Case Study 1: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that Boc-Imidazole derivatives significantly reduced cell viability. The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins. These findings suggest a potential role for Boc-Imidazole in cancer therapy.

Case Study 2: Enzyme Interaction

A study focused on the interaction of Boc-Imidazole with protein phosphatases revealed that it could effectively inhibit enzyme activity, leading to altered signaling pathways in cancer cells. This inhibition was associated with decreased tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Table 1: Structural and Functional Comparisons

Functional Group Analysis

a. Amino Protection

- The Boc group in the target compound provides steric protection for the amino group, improving stability during synthetic steps compared to benzylamino or α-methylbenzylamino groups in compounds 5{87}–5{89} .

- In contrast, phenylalanyl-containing derivatives (e.g., 5{87}) are tailored for peptide coupling reactions, suggesting divergent synthetic pathways .

b. Carboxylic Acid vs. Ester/Tetrazole

- RNH-6270 replaces the carboxylic acid with a tetrazolyl group , a bioisostere that mimics acidity while offering superior metabolic stability .

c. Trifluoromethyl vs. Other Substituents

Molecular Weight and Pharmacokinetic Implications

- The target compound’s lower molecular weight (322.26 g/mol ) compared to Example 15’s derivative (609.5 g/mol ) suggests better bioavailability for small-molecule therapeutics.

- RNH-6270 ’s higher molecular weight (508.55 g/mol ) reflects its extended aromatic system, optimized for receptor binding in cardiovascular drugs .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via condensation reactions involving intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives. Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is a common step, followed by recrystallization from DMF/acetic acid mixtures to purify the product . For optimization, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios) and identify ideal conditions, reducing trial-and-error approaches .

Advanced: How can computational chemistry enhance the design of its synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediates, while machine learning models analyze experimental datasets to recommend optimal conditions. The ICReDD framework integrates these methods, creating a feedback loop where computational predictions inform experiments, accelerating reaction discovery .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : Resolves substituent positions (e.g., trifluoromethyl at C2, Boc group at C5) and confirms regioselectivity.

- FTIR : Identifies carbonyl stretches (carboxylic acid at ~1700 cm⁻¹, Boc carbamate at ~1680 cm⁻¹).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How do steric/electronic effects of substituents influence derivatization?

Methodological Answer:

The bulky Boc group introduces steric hindrance, limiting nucleophilic attacks at C5. The electron-withdrawing trifluoromethyl group at C2 deactivates the imidazole ring, requiring electrophilic substitutions under strong Lewis acid catalysis. Computational modeling (e.g., Fukui indices) quantifies reactive sites, guiding functionalization strategies .

Basic: How should purification protocols address solubility and stability?

Methodological Answer:

Due to low aqueous solubility, use polar aprotic solvents (DMF, DMSO) for recrystallization. Stability tests under varying pH/temperature reveal degradation pathways; store at -20°C in inert atmospheres to prevent Boc group hydrolysis .

Advanced: How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

Re-evaluate computational models using higher-level theories (e.g., CCSD(T)) and validate intermediates via in-situ spectroscopy (e.g., Raman). Cross-reference experimental datasets with ICReDD’s reaction databases to identify overlooked variables (e.g., solvent effects) .

Basic: What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

Common by-products include:

- Hydrolysis products : From Boc group cleavage under acidic conditions. Mitigate by controlling reaction pH (<5).

- Oligomerization : Minimized by maintaining dilute conditions and slow reagent addition .

Advanced: Can isotopic labeling elucidate metabolic interactions?

Methodological Answer:

Incorporate ¹⁸O or ¹³C isotopes at the carboxylic acid group to track metabolic stability via LC-MS. Use tritium (³H) labeling at the methyl group for autoradiography studies in cellular uptake assays .

Basic: What handling practices ensure compound stability?

Methodological Answer:

- Use gloveboxes for moisture-sensitive steps (Boc group protection).

- Avoid prolonged exposure to light/heat; DSC analysis determines decomposition thresholds (~150°C) .

Advanced: How to develop QSAR models for activity prediction?

Methodological Answer:

Generate a library of derivatives (varying Boc/trifluoromethyl groups) and assay biological activity (e.g., enzyme inhibition). Use Gaussian-type molecular descriptors and Random Forest models to correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.